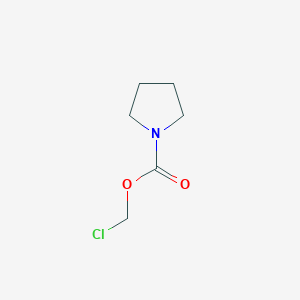

Chloromethyl Pyrrolidine-1-carboxylate

Description

Significance of Pyrrolidine (B122466) Frameworks in Modern Organic and Medicinal Chemistry

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of biologically active compounds. nih.gov Its prevalence stems from its unique conformational properties and its ability to engage in crucial intermolecular interactions within biological systems. The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is critical for molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov

Many FDA-approved drugs incorporate the pyrrolidine scaffold, highlighting its therapeutic importance. nih.gov Furthermore, pyrrolidine derivatives are extensively utilized as chiral auxiliaries and organocatalysts in asymmetric synthesis, facilitating the stereocontrolled construction of complex molecules. mdpi.com The amino acid proline, a substituted pyrrolidine, is a fundamental component of proteins and a versatile starting material for the synthesis of a multitude of chiral pyrrolidine-based compounds. mdpi.com

Table 1: Prominent Examples of Pyrrolidine-Containing Pharmaceuticals

| Drug Name | Therapeutic Class | Role of the Pyrrolidine Moiety |

| Captopril | ACE Inhibitor | Integral part of the pharmacophore, mimicking a dipeptide. |

| Atorvastatin (Lipitor) | HMG-CoA Reductase Inhibitor | Contributes to the overall molecular shape and binding affinity. |

| Varenicline (Chantix) | Smoking Cessation Agent | Forms the core of the tricyclic structure, essential for receptor binding. |

| Lisinopril | ACE Inhibitor | The proline residue is crucial for the drug's mechanism of action. |

Overview of Chloromethyl Carboxylate Functionality and its Chemical Prominence

The chloromethyl carboxylate group is a highly reactive functional moiety that serves as a versatile tool in organic synthesis. The presence of the electron-withdrawing carbonyl group and the adjacent chlorine atom renders the methylene (B1212753) carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity makes chloromethyl esters, including Chloromethyl Pyrrolidine-1-carboxylate, excellent alkylating agents.

A particularly significant application of the chloromethyl carboxylate functionality is in the design of prodrugs. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical transformation in the body to release the active pharmaceutical ingredient. By attaching a drug molecule containing a suitable nucleophilic group (e.g., a hydroxyl, carboxyl, or amine group) to the chloromethyl carboxylate, a more lipophilic and membrane-permeable prodrug can be formed. nih.gov This strategy is often employed to enhance the oral bioavailability of polar drugs. Once absorbed, the ester linkage is cleaved by ubiquitous esterase enzymes, releasing the active drug.

Historical Context of Synthesis and Transformative Applications

The synthesis of such compounds generally involves the reaction of a carbamate (B1207046) with formaldehyde (B43269) and a chlorinating agent, or the reaction of a carbamoyl (B1232498) chloride with a suitable chloromethylating agent. These methodologies provide a conceptual framework for the likely synthesis of this compound from pyrrolidine-1-carboxylic acid or its derivatives.

The transformative applications of this compound and its analogs are primarily centered on their utility as synthetic intermediates. The reactive chloromethyl group allows for the covalent attachment of the pyrrolidine-1-carboxylate moiety to other molecules, a strategy that can be employed in the synthesis of complex natural products, the development of novel pharmaceuticals, and the preparation of functionalized materials.

Structural Considerations and Regio/Stereoisomeric Diversity of this compound

The structure of this compound presents opportunities for both regioisomeric and stereoisomeric diversity, which can have profound implications for its chemical reactivity and biological activity.

Regioisomerism:

The chloromethyl group is attached to the carboxylate oxygen. However, it is conceivable to have isomers where a chloromethyl group is attached to one of the carbon atoms of the pyrrolidine ring itself. The synthesis of such regioisomers would require different synthetic strategies, likely starting from substituted pyrrolidine derivatives. mdpi.com The position of the chloromethyl group on the pyrrolidine ring would significantly alter the molecule's steric and electronic properties.

Stereoisomerism:

The pyrrolidine ring in this compound can possess stereocenters. If the pyrrolidine ring is substituted, the carbon atoms bearing these substituents can be chiral centers. For instance, if derived from proline, the resulting Chloromethyl Pyrrolidine-2-carboxylate would be chiral. The synthesis of specific stereoisomers is of paramount importance in medicinal chemistry, as different enantiomers or diastereomers of a drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov Stereoselective synthetic methods, often employing chiral starting materials like L-proline or D-proline, are crucial for accessing enantiomerically pure substituted Chloromethyl Pyrrolidine-1-carboxylates. mdpi.com

Table 2: Potential Isomeric Forms of this compound Derivatives

| Isomer Type | Description | Potential Impact |

| Regioisomers | Different attachment points of the chloromethyl group on the pyrrolidine ring. | Alters reactivity, steric hindrance, and potential biological interactions. |

| Enantiomers | Non-superimposable mirror images arising from chiral centers on the pyrrolidine ring. | Can lead to different pharmacological activities and metabolic fates. |

| Diastereomers | Stereoisomers that are not mirror images, occurring with multiple chiral centers. | Possess distinct physical and chemical properties, and can exhibit different biological profiles. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloromethyl pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2/c7-5-10-6(9)8-3-1-2-4-8/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQRWSRWSWLRGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93765-67-4 | |

| Record name | chloromethyl pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Chloromethyl Pyrrolidine 1 Carboxylate and Its Analogues

General Synthetic Strategies for Chloromethyl Pyrrolidine (B122466) Systems

The construction of pyrrolidine systems bearing a chloromethyl group can be approached through several synthetic philosophies. These range from attempts at direct functionalization to more controlled, multi-step protection and coupling sequences that offer superior regioselectivity and stereochemical control.

Direct chloromethylation of a simple pyrrolidine ring is not a commonly employed strategy in organic synthesis. The secondary amine of the pyrrolidine ring is nucleophilic and would readily react with typical chloromethylating agents, leading to N-alkylation rather than the desired C-alkylation. To achieve C-functionalization, the nitrogen atom must first be protected.

An alternative, more viable approach to introduce a chloromethyl group onto the pyrrolidine carbon skeleton involves a two-step sequence:

Hydroxymethylation : Introduction of a hydroxymethyl (-CH₂OH) group. This can be achieved, for example, by the reduction of a carboxylic acid substituent on the pyrrolidine ring.

Chlorination : Conversion of the resulting alcohol to the corresponding chloride. This transformation can be accomplished using a variety of standard chlorinating agents. For instance, reagents like thionyl chloride (SOCl₂) or cyanuric chloride are effective for converting primary alcohols on heterocyclic systems into their chloromethyl analogues mdpi.com.

This two-step process circumvents the challenges of direct chloromethylation and allows for the controlled introduction of the chloromethyl moiety at a specific position.

Given the reactivity of the pyrrolidine nitrogen, multi-step strategies involving protection and coupling reactions are fundamental for achieving controlled functionalization. The most common strategy involves the initial protection of the nitrogen atom, which deactivates its nucleophilicity and allows for subsequent modifications at other positions on the ring. nih.govmdpi.com

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the pyrrolidine nitrogen. The resulting N-Boc-pyrrolidine is a stable intermediate that can undergo various C-H functionalization or coupling reactions. nih.govnih.gov For example, N-Boc-pyrrolidine can be subjected to sp³ C-H alkylation under photoredox catalysis conditions to introduce substituents onto the ring. researchgate.net These multi-step sequences, which often begin with commercially available precursors like proline or 4-hydroxyproline, provide a robust platform for synthesizing complex and specifically substituted pyrrolidine derivatives. nih.govmdpi.com

Synthesis via Chloromethylation Followed by Esterification

This synthetic design involves the introduction of the chloromethyl group onto a pyrrolidine precursor, followed by the formation of a carboxylate ester at the ring nitrogen. However, in practice, the reverse order—esterification (protection) followed by chloromethylation—is often more synthetically feasible and common.

A key strategy for synthesizing chloromethyl pyrrolidines involves the chemical modification of functionalized precursors. A prime example is the conversion of a hydroxymethyl group, which can be readily sourced from the reduction of proline derivatives. mdpi.com The resulting alcohol, (S)-pyrrolidin-2-ylmethanol (prolinol), can then be chlorinated. Reagents such as thionyl chloride are commonly used for this type of transformation. mdpi.com

Another important method introduces a related chloro-functionalized moiety through N-acylation. The reaction of a pyrrolidine precursor, such as L-proline, with chloroacetyl chloride yields an N-(2-chloroacetyl)pyrrolidine derivative. beilstein-journals.orggoogle.com This approach directly attaches a reactive chloro-functionalized acyl group to the nitrogen atom, creating a valuable intermediate for further elaboration. beilstein-journals.org

Table 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid beilstein-journals.org

| Starting Material | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| L-proline | Chloroacetyl chloride | THF | Reflux, 2 h | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid |

The term "pyrrolidine-1-carboxylate" specifies that an ester group is attached to the nitrogen atom of the pyrrolidine ring. As mentioned, this functional group is most often introduced early in a synthetic sequence as a protecting group. The use of di-tert-butyl dicarbonate (Boc₂O) to install the N-Boc group is a ubiquitous strategy in the synthesis of functionalized pyrrolidines. nih.govgoogle.comgoogle.com

Once the nitrogen is protected as a tert-butyl carboxylate, the resulting N-Boc-pyrrolidine derivative can be carried through multiple synthetic steps, such as the conversion of another functional group on the ring into a chloromethyl moiety. nih.govmdpi.com The Boc group provides stability and prevents unwanted side reactions involving the ring nitrogen, and it can be readily removed under acidic conditions at a later stage if required. nih.gov

Preparation from Chiral Pyrrolidine Derivatives

The most prevalent and stereoselective methods for synthesizing chiral chloromethyl pyrrolidine-1-carboxylates utilize readily available chiral starting materials, with the amino acid L-proline being the most common. nih.govmdpi.comnih.gov This approach ensures the final product has a defined stereochemistry.

A typical synthetic route starting from L-proline involves several key steps:

N-Protection : The synthesis begins with the protection of the nitrogen atom of L-proline, often by reacting it with Boc anhydride to form N-Boc-L-proline.

Carboxylic Acid Reduction : The carboxylic acid group at the C-2 position is then reduced to a primary alcohol. This is commonly achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) to yield N-Boc-(S)-2-(hydroxymethyl)pyrrolidine. mdpi.com

Chlorination of the Alcohol : The final step is the conversion of the hydroxymethyl group to a chloromethyl group. This is accomplished using a suitable chlorinating agent, such as thionyl chloride or Appel reaction conditions, to afford the target N-Boc-(S)-2-(chloromethyl)pyrrolidine, a direct example of a chiral chloromethyl pyrrolidine-1-carboxylate.

Alternatively, chiral precursors can be synthesized via N-acylation. For instance, L-proline can be directly acylated with chloroacetyl chloride. beilstein-journals.org The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid can then be converted into other derivatives, such as the corresponding carbonitrile, which serves as a key intermediate for various pharmaceutical compounds. beilstein-journals.orggoogle.com

Table 2: Multi-step Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline beilstein-journals.orggoogle.com

| Step | Intermediate | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | L-proline | Chloroacetyl chloride | Reflux in THF | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid |

| 2 | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | Dicyclohexylcarbodiimide, Ammonium bicarbonate | Room temp. in DCM | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide |

| 3 | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide | Trifluoroacetic anhydride | 0°C to room temp. in THF | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |

Utilization of Prolinol Derivatives as Chiral Starting Materials

The asymmetric synthesis of pyrrolidine derivatives frequently employs chiral starting materials to impart stereochemical control over the final product. Among the most valuable of these chiral precursors are derivatives of prolinol, which are readily derived from the naturally abundant amino acid, proline. The inherent chirality of prolinol makes it an excellent starting point for the synthesis of enantiomerically pure pyrrolidine-containing compounds. nih.gov

Prolinol is typically prepared by the reduction of proline using reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄). mdpi.com This straightforward conversion provides access to a versatile chiral building block. The hydroxyl group of prolinol can be further functionalized or used as a handle for directing subsequent reactions, while the secondary amine of the pyrrolidine ring is available for the introduction of various substituents, including the carboxylate moiety.

In the synthesis of pyrrolidine-1-carboxylate analogues, (S)-prolinol serves as a foundational chiral scaffold. For instance, in the synthesis of the hepatitis C virus inhibitor Elbasvir, a derivative of (S)-prolinol is oxidized and subsequently elaborated to form a substituted (S)-tert-butyl pyrrolidine-1-carboxylate intermediate. mdpi.com While not leading directly to a chloromethyl group, this illustrates the principle of utilizing the prolinol framework to construct complex, stereochemically defined N-acyl pyrrolidines. The synthesis of Avanafil, a drug for erectile dysfunction, also commences from (S)-prolinol, highlighting its importance in the pharmaceutical industry. mdpi.com

The general strategy for incorporating prolinol derivatives into the synthesis of N-substituted pyrrolidines is summarized in the table below.

| Starting Material | Key Transformation | Resulting Scaffold | Potential for Further Functionalization |

| L-Proline | Reduction (e.g., with LiAlH₄) | (S)-Prolinol | The hydroxyl and amine groups can be selectively modified. |

| (S)-Prolinol | N-acylation/alkylation and oxidation of the hydroxymethyl group | Chiral substituted pyrrolidine-1-carboxylates | The substituents on the nitrogen and at other positions of the ring can be varied. |

| N-protected Prolinol | Activation of the hydroxyl group (e.g., tosylation) followed by nucleophilic substitution | Chiral 2-substituted pyrrolidines | Allows for the introduction of a wide range of functional groups at the 2-position. |

These examples underscore the strategic importance of prolinol derivatives as chiral precursors, providing a reliable foundation for the stereocontrolled synthesis of a diverse range of pyrrolidine-1-carboxylate analogues.

Stereoselective Synthesis of this compound

Direct and stereoselective synthesis of this compound is not extensively documented in the literature. However, a visible-light-mediated annulation of N-sulfonylallylamines and olefins provides a powerful method for the construction of highly functionalized chloromethylated pyrrolidines. osaka-u.ac.jp This approach, while yielding N-sulfonylated products rather than N-carboxylates, establishes a proof of principle for the stereoselective introduction of a chloromethyl group onto a newly formed pyrrolidine ring.

The reaction proceeds via the generation of nitrogen-centered radicals under mild conditions, utilizing either a transition-metal-based catalyst or an organic dye as a photosensitizer. osaka-u.ac.jp The applicability of this method to a wide range of electron-rich and electron-neutral olefins suggests its potential for adaptation to precursors that could lead to pyrrolidine-1-carboxylate derivatives.

A plausible, albeit theoretical, pathway to this compound could involve the N-chloromethylation of a pre-formed chiral pyrrolidine-1-carboxylate. This would necessitate the careful selection of a chloromethylating agent that is compatible with the carbamate (B1207046) functionality.

The key findings from the visible-light-mediated synthesis of chloromethylated pyrrolidines are presented in the following table.

| Reaction Type | Key Reagents | Product Type | Stereoselectivity |

| Visible-light-mediated annulation | N-sulfonylallylamines, olefins, photosensitizer | Chloromethylated N-sulfonylpyrrolidines | High diastereoselectivity reported in some cases |

| Photoinduced chloroamination cyclization | N-(allenyl)sulfonylamides, N-chlorosuccinimide (NCS) | 2-(1-chlorovinyl)pyrrolidines | Not specified |

It is important to note that the direct stereoselective synthesis of the target compound, this compound, remains a synthetic challenge that may require the development of novel methodologies or the adaptation of existing ones.

Advanced Synthetic Techniques in Pyrrolidine-1-carboxylate Chemistry

The demand for efficient and sustainable synthetic methods has driven the development of advanced techniques in heterocyclic chemistry. The synthesis of pyrrolidine-1-carboxylates has benefited from these innovations, which include continuous flow reactors, multicomponent reactions, and photoinduced cyclizations.

Continuous Flow Reactor Applications for Efficient Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering advantages in terms of safety, scalability, and efficiency. scitube.io The synthesis of pyrrolidine derivatives has been successfully translated to flow-based systems. For example, the generation and subsequent use of unstabilized azomethine ylides in dipolar cycloaddition reactions have been demonstrated in a flow microreactor to produce 3-nitropyrrolidines. researchgate.net

While the direct synthesis of this compound in a continuous flow system has not been reported, the synthesis of related heterocyclic structures, such as pyrrole-3-carboxylic acids, has been achieved in a one-step continuous flow process. syrris.com This method utilizes the in situ hydrolysis of tert-butyl esters, demonstrating the potential for integrating multiple reaction steps in a single flow sequence. The industrial preparation of pyrrolidine itself involves a continuous process, reacting 1,4-butanediol and ammonia in a tube reactor, which highlights the scalability of flow chemistry for the synthesis of the basic pyrrolidine scaffold. wikipedia.org A two-step continuous flow protocol has also been developed for the synthesis of α-chiral pyrrolidine derivatives.

The advantages of employing continuous flow technology in the synthesis of pyrrolidine derivatives are summarized below.

| Feature | Advantage | Relevance to Pyrrolidine-1-carboxylate Synthesis |

| Precise control of reaction parameters | Improved selectivity and yield, enhanced safety | Enables fine-tuning of reaction conditions for stereoselective synthesis and handling of potentially hazardous reagents. |

| Rapid heat and mass transfer | Efficient reaction rates, minimization of side reactions | Allows for rapid optimization of reaction conditions and can lead to cleaner product formation. |

| Scalability | Facile transition from laboratory to production scale | Important for the potential industrial application of synthetic routes to valuable pyrrolidine derivatives. |

| Integration of multiple steps | Increased efficiency, reduced waste | Multistep syntheses of complex pyrrolidine-1-carboxylates can be streamlined into a single, continuous process. |

Multicomponent Reactions Leading to Pyrrolidine Derivatives

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. researchgate.net The synthesis of pyrrolidine derivatives is well-suited to MCR strategies, particularly through 1,3-dipolar cycloaddition reactions involving azomethine ylides. tandfonline.com

A variety of substituted pyrrolidines have been synthesized using MCRs. For instance, the one-pot reaction of aldehydes, amino acid esters, and chalcones can yield highly substituted pyrrolidine-2-carboxylates. tandfonline.com Another example is the asymmetric multi-component reaction of optically active phenyldihydrofuran, N-tosyl imino ester, and silane reagents to afford highly substituted pyrrolidine derivatives with excellent diastereoselectivity. nih.gov These methods provide rapid access to complex pyrrolidine scaffolds that can be further elaborated.

The following table provides examples of multicomponent reactions used in the synthesis of pyrrolidine derivatives.

Photoinduced Cyclization Methodologies for Pyrrolidine Scaffolds

Photochemical reactions offer unique pathways for the construction of cyclic systems, often proceeding under mild conditions and with high levels of stereocontrol. The synthesis of pyrrolidine scaffolds has been achieved through various photoinduced cyclization methodologies.

A notable example is the photoinduced chloroamination cyclization of allenes bearing a tethered sulfonylamido group, which yields 2-(1-chlorovinyl)pyrrolidines. nih.govacs.org This reaction proceeds through a nitrogen-centered radical and demonstrates the utility of photochemistry in the simultaneous formation of the pyrrolidine ring and the introduction of a chlorinated functional group.

Another innovative approach involves a photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govnih.gov This method provides a novel entry to functionalized pyrrolidines from readily available starting materials. Furthermore, a photochemical strategy for the conversion of nitroarenes into rigidified pyrrolidine analogues has been developed, which involves an excited-state-4π electrocyclization. nih.gov

The table below summarizes key photoinduced methodologies for the synthesis of pyrrolidine scaffolds.

| Reaction Type | Starting Materials | Key Intermediate | Product |

| Photoinduced Chloroamination Cyclization | N-(allenyl)sulfonylamides, NCS | Nitrogen-centered radical | 2-(1-chlorovinyl)pyrrolidines |

| Photo-promoted Ring Contraction | Pyridines, silylborane | Vinylazomethine ylide | 2-Azabicyclo[3.1.0]hex-3-ene derivatives |

| Photochemical Conversion of Nitroarenes | Nitroarenes | Singlet nitrene | Rigidified pyrrolidine analogues |

These photochemical methods represent a frontier in the synthesis of pyrrolidine derivatives, offering novel and efficient routes to complex and valuable molecular architectures.

Protecting Group Strategies in Pyrrolidine-1-carboxylate Synthesis

The synthesis of complex molecules such as functionalized pyrrolidine-1-carboxylates often requires the use of protecting groups to mask reactive functional groups and ensure chemoselectivity in subsequent reaction steps. wikipedia.org The choice of protecting group is crucial and depends on its stability under the reaction conditions and the ease of its selective removal.

In the context of pyrrolidine-1-carboxylate synthesis, both the pyrrolidine nitrogen and any carboxylic acid functionalities may require protection. The carboxylate group itself can be considered a protecting group for the pyrrolidine nitrogen, modulating its reactivity.

Nitrogen Protecting Groups: The pyrrolidine nitrogen is often protected as a carbamate, with the most common protecting groups being tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Boc Group: The Boc group is widely used due to its stability to a variety of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid). nih.gov The synthesis of many pyrrolidine-containing pharmaceuticals, such as Grazoprevir, starts with Boc-protected trans-4-hydroxy-L-proline. mdpi.com

Cbz Group: The Cbz group is also a robust protecting group that can be removed by hydrogenolysis, a mild method that is often compatible with other functional groups.

Carboxylic Acid Protecting Groups: If a carboxylic acid group is present elsewhere in the molecule, it is typically protected as an ester, such as a methyl, ethyl, or benzyl ester. oup.com These esters can be hydrolyzed under basic or acidic conditions. The tert-butyl ester is another useful protecting group for carboxylic acids, as it can be cleaved under acidic conditions, often simultaneously with a Boc group. nih.gov

The following table provides a summary of common protecting groups used in the synthesis of pyrrolidine derivatives.

| Functional Group to be Protected | Protecting Group | Abbreviation | Introduction Method | Removal Conditions |

| Pyrrolidine Nitrogen | tert-Butyloxycarbonyl | Boc | Reaction with di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) |

| Pyrrolidine Nitrogen | Benzyloxycarbonyl | Cbz | Reaction with benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| Carboxylic Acid | Methyl Ester | -OMe | Esterification with methanol and acid catalyst | Basic or acidic hydrolysis |

| Carboxylic Acid | Benzyl Ester | -OBn | Esterification with benzyl alcohol | Hydrogenolysis (H₂, Pd/C) |

| Carboxylic Acid | tert-Butyl Ester | -OtBu | Esterification with isobutylene or tert-butanol | Acidic conditions (e.g., TFA) |

The judicious selection and application of these protecting groups are essential for the successful execution of multistep syntheses of complex pyrrolidine-1-carboxylates and their analogues.

Mechanistic Investigations of Reactions Involving Chloromethyl Pyrrolidine 1 Carboxylate

Elucidation of Reaction Mechanisms in Chloromethylation and Subsequent Transformations

Reactions involving chloromethyl pyrrolidine-1-carboxylate can proceed through several mechanistic pathways, largely dependent on the nature of the nucleophile, the solvent, and the reaction conditions. The primary reactive intermediate is often a highly electrophilic N-acyliminium ion, formed upon the departure of the chloride leaving group.

The substitution of the chlorine atom in this compound by a nucleophile can occur via mechanisms on the spectrum between SN1 and SN2 pathways.

In an SN1-like mechanism , the reaction proceeds through the formation of a planar N-acyliminium ion intermediate. The rate-determining step is the unimolecular dissociation of the chloride ion. Subsequently, the nucleophile can attack the planar iminium ion from either face, which would typically lead to a racemic mixture if the carbon were chiral. However, in the case of the chloromethyl group, the carbon is achiral. If the pyrrolidine (B122466) ring itself contains stereocenters, the facial selectivity of the nucleophilic attack on the N-acyliminium ion can be influenced by the existing stereochemistry, potentially leading to diastereomeric products. Reactions proceeding through a distinct carbocationic intermediate generally result in a loss of stereochemical information at the reaction center chemistrysteps.comucsd.edumasterorganicchemistry.com.

An SN2-like mechanism involves a concerted, bimolecular process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride ion departs. This pathway results in an inversion of configuration at the carbon center ucsd.edulibretexts.org. For the achiral chloromethyl group, this inversion is not stereochemically observable. The likelihood of an SN2 pathway increases with the use of strong, unhindered nucleophiles and in non-polar aprotic solvents.

The actual mechanism is often a hybrid of these two extremes, influenced by the stability of the intermediate N-acyliminium ion. The carbamate (B1207046) group's ability to stabilize the positive charge through resonance favors the formation of the N-acyliminium ion, pushing the mechanism towards the SN1 end of the spectrum.

Table 1: Influence of Nucleophile and Solvent on Nucleophilic Substitution Pathways

| Nucleophile Strength | Solvent Polarity | Probable Mechanism | Stereochemical Outcome (at a chiral center) |

|---|---|---|---|

| Strong | Low | SN2-like | Inversion |

| Weak | High | SN1-like | Racemization/Diastereomer mixture |

In the presence of a strong, non-nucleophilic base, an elimination reaction can occur, leading to the formation of an N-acyl enamine or a related unsaturated species. This is then followed by the addition of a nucleophile in a subsequent step. This "elimination-addition" pathway is distinct from the more common nucleophilic aromatic substitution mechanism that proceeds via a benzyne intermediate. For this compound, this would likely involve the deprotonation of the chloromethyl group to form a transient ylide, which could then rearrange or react further. However, a more plausible scenario for related acyl chlorides involves an initial addition of the nucleophile to the carbonyl group, followed by elimination of the leaving group, a process known as nucleophilic addition-elimination savemyexams.comchemistrysteps.comlibretexts.orgsavemyexams.com. While not a direct reaction of the chloromethyl group, it is a key mechanistic consideration for the parent acyl chloride, pyrrolidine-1-carbonyl chloride .

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis plays a pivotal role in modulating the reactivity and selectivity of transformations involving this compound and related compounds.

Lewis Acid Catalysis: Lewis acids can facilitate the departure of the chloride ion by coordinating to it, thereby promoting the formation of the N-acyliminium ion. This enhances the electrophilicity of the substrate and accelerates the rate of nucleophilic substitution. This approach is particularly useful for reactions with weak nucleophiles.

Phase-Transfer Catalysis: In biphasic reaction systems, phase-transfer catalysts can be employed to transport the nucleophile from an aqueous phase to the organic phase containing the this compound. This enhances the reaction rate by increasing the effective concentration of the nucleophile in the vicinity of the substrate.

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be used to control the stereochemical outcome of reactions involving the N-acyliminium ion intermediate. The catalyst can form a chiral ion pair with the iminium ion, directing the incoming nucleophile to a specific face of the planar intermediate, thus inducing enantioselectivity or diastereoselectivity.

Transition Metal Catalysis: Transition metal catalysts, such as those based on iridium or ruthenium, are effective in the N-alkylation of amines and amides using alcohols as alkylating agents, a reaction type that can be analogous to reactions with chloromethyl carbamates researchgate.net. In such catalytic cycles, the metal center can activate the reactants and facilitate the key bond-forming steps.

Analysis of Stereochemical Outcomes and Diastereoselectivity in Synthetic Routes

When the pyrrolidine ring of this compound is substituted with one or more stereocenters, the stereochemical outcome of subsequent reactions becomes a critical consideration. The diastereoselectivity of nucleophilic attack on the intermediate N-acyliminium ion is often governed by steric and electronic factors of the existing chiral framework.

For instance, in intramolecular cyclization reactions, the stereochemistry of the newly formed ring is dictated by the conformation of the transition state, which in turn is influenced by the substituents on the pyrrolidine ring nih.gov. Computational studies on cyclic N-acyliminium ions have shown that the preferred conformation of the intermediate can direct the approach of the nucleophile, leading to a high degree of diastereoselectivity beilstein-journals.org.

Table 2: Factors Influencing Diastereoselectivity in Reactions of Substituted Pyrrolidine Derivatives

| Factor | Influence on Stereochemical Outcome |

|---|---|

| Steric hindrance | The nucleophile will preferentially attack from the less sterically hindered face of the N-acyliminium ion. |

| Existing stereocenters | The stereochemistry of substituents on the pyrrolidine ring can direct the conformation of the reactive intermediate. |

| Catalyst | Chiral catalysts can create a chiral environment around the N-acyliminium ion, favoring one stereochemical pathway. |

Computational Approaches to Reaction Mechanism

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms involving species like this compound.

Density Functional Theory (DFT) has emerged as a valuable method for investigating the electronic structure, stability, and reactivity of molecules and for mapping the potential energy surfaces of chemical reactions. DFT calculations can be employed to:

Determine the geometry and stability of reactants, intermediates, and products: This allows for a quantitative assessment of the thermodynamics of the reaction.

Locate and characterize transition state structures: The transition state represents the highest energy point along the reaction coordinate. By analyzing its structure and energy, the activation barrier for the reaction can be calculated, providing insights into the reaction kinetics.

Model the effect of solvents and catalysts: Implicit or explicit solvent models can be used to simulate the reaction in different media. The interaction of catalysts with the substrate can also be modeled to understand how they influence the reaction pathway.

For reactions of this compound, DFT calculations can be used to compare the energetic profiles of the SN1 and SN2 pathways, to analyze the structure and stability of the N-acyliminium ion intermediate, and to predict the stereochemical outcome of reactions by modeling the transition states for nucleophilic attack on different faces of the iminium ion beilstein-journals.org. Such calculations have been successfully applied to understand the reactivity of similar N-acyliminium ions and other reactive intermediates nih.govresearchgate.net.

Table 3: Key Parameters Obtainable from DFT Calculations for Reaction Mechanism Analysis

| Parameter | Significance |

|---|---|

| Gibbs Free Energy of Activation (ΔG‡) | Determines the reaction rate. A lower ΔG‡ corresponds to a faster reaction. |

| Reaction Energy (ΔGrxn) | Indicates the thermodynamic favorability of the reaction. A negative ΔGrxn indicates a spontaneous reaction. |

| Transition State Geometry | Provides a snapshot of the bond-breaking and bond-forming processes at the peak of the energy barrier. |

Exploration of Potential Energy Surfaces and Reaction Pathways

A comprehensive review of available scientific literature reveals a notable absence of specific mechanistic studies focusing on the exploration of potential energy surfaces and reaction pathways for this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energies, such detailed investigations appear not to have been published for this particular compound.

In general, the exploration of a potential energy surface for a chemical reaction provides a theoretical framework for understanding its feasibility and kinetics. d-nb.info This landscape illustrates the energy of a molecular system as a function of its geometry, highlighting the most stable arrangements of atoms (reactants, intermediates, and products) as minima, and the energy barriers between them as saddle points, which correspond to transition states. d-nb.info The intrinsic reaction coordinate (IRC) connects these stationary points, delineating the lowest energy path from reactants to products. acs.org

For reactions involving related carbamate or pyrrolidine structures, computational methods such as Density Functional Theory (DFT) have been employed to investigate reaction mechanisms. For instance, DFT calculations have been used to study the formation of carbamates and the stereoselective synthesis of cyclobutanes from pyrrolidines. acs.orgresearchgate.net These studies provide insights into the energetic profiles of reactions, including the identification of rate-determining steps and the influence of molecular structure on reactivity.

A hypothetical exploration of the potential energy surface for a reaction involving this compound, for example, a nucleophilic substitution at the chloromethyl group, would involve several key computational steps:

Geometry Optimization: The three-dimensional structures of the reactants (this compound and a nucleophile), the transition state, and the products would be optimized to find their lowest energy conformations.

Frequency Calculations: These calculations would be performed to confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or a first-order saddle point (for a transition state) on the potential energy surface.

Energy Profile Calculation: Single-point energy calculations at a higher level of theory would be used to refine the energies of the optimized structures, providing a more accurate reaction energy profile.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the identified transition state connects the reactants and products on the potential energy surface.

The data from such a study would typically be presented in tables summarizing the calculated energies (e.g., activation energy, reaction enthalpy) and key geometric parameters (e.g., bond lengths and angles) of the stationary points along the reaction pathway.

Table 1: Hypothetical Energy Profile for a Reaction of this compound This table is illustrative and not based on published experimental or computational data.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | [Value] |

| Products | [Value] |

Table 2: Hypothetical Key Geometric Parameters for a Reaction of this compound This table is illustrative and not based on published experimental or computational data.

| Parameter | Reactant | Transition State | Product |

|---|---|---|---|

| C-Cl bond length (Å) | [Value] | [Value] | N/A |

| C-Nucleophile bond length (Å) | N/A | [Value] | [Value] |

Without specific published research on this compound, any detailed discussion of its reaction pathways and potential energy surfaces would be purely speculative. Further experimental and computational studies are required to elucidate the mechanistic details of reactions involving this compound.

Advanced Spectroscopic and Computational Characterization Approaches for Chloromethyl Pyrrolidine 1 Carboxylate

Spectroscopic Analysis for Structural Elucidation of Chloromethyl Pyrrolidine-1-carboxylate and Derivatives

Spectroscopic techniques are indispensable for confirming the molecular structure, identifying functional groups, and determining the molecular weight of this compound.

Proton (¹H) NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrolidine (B122466) ring and the chloromethyl group.

Pyrrolidine Ring Protons: The four methylene (B1212753) groups of the pyrrolidine ring would typically appear as multiplets in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (C2 and C5) are expected to be deshielded due to the electron-withdrawing effect of the carbamate (B1207046) group and would likely resonate at approximately 3.3-3.7 ppm. The protons on the C3 and C4 carbons are expected to appear further upfield, typically in the range of 1.8-2.2 ppm researchgate.net. The diastereotopic nature of the methylene protons on the pyrrolidine ring can lead to complex splitting patterns researchgate.netmdpi.com.

Chloromethyl Protons (-O-CH₂-Cl): The two protons of the chloromethyl group are anticipated to be significantly deshielded by the adjacent oxygen and chlorine atoms, appearing as a sharp singlet further downfield, likely in the range of 5.5-6.0 ppm.

Carbon (¹³C) NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Pyrrolidine Ring Carbons: The carbon atoms of the pyrrolidine ring are expected to resonate in the aliphatic region of the spectrum. The carbons bonded to the nitrogen (C2 and C5) would be shifted downfield to approximately 45-50 ppm. The C3 and C4 carbons would appear at higher field, around 23-27 ppm spectrabase.comchemicalbook.com.

Carbonyl Carbon (-C=O): The carbonyl carbon of the carbamate group is expected to have a characteristic chemical shift in the downfield region, typically around 150-155 ppm libretexts.org.

Chloromethyl Carbon (-O-CH₂-Cl): The carbon of the chloromethyl group would be deshielded by both the oxygen and chlorine atoms, with an expected chemical shift in the range of 70-80 ppm.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidine H2, H5 | ~3.3 - 3.7 (m) | - |

| Pyrrolidine H3, H4 | ~1.8 - 2.2 (m) | - |

| -O-CH₂-Cl | ~5.5 - 6.0 (s) | - |

| Pyrrolidine C2, C5 | - | ~45 - 50 |

| Pyrrolidine C3, C4 | - | ~23 - 27 |

| -C=O | - | ~150 - 155 |

| -O-CH₂-Cl | - | ~70 - 80 |

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₆H₁₀ClNO₂), the monoisotopic mass is 163.04 g/mol .

In mass spectrometry, carbamates often undergo characteristic fragmentation pathways. Common fragmentation patterns for carbamate anions include the loss of carbon dioxide (CO₂, 44 mass units) nih.gov. Other diagnostic fragments can include the isocyanate ion (NCO⁻, m/z 42) and the cyanide ion (CN⁻, m/z 26) nih.gov. For N-methylcarbamates, a characteristic neutral loss of methyl isocyanate (CH₃NCO, 57 Da) is often observed nih.gov.

For this compound, under electron ionization (EI), one would expect to observe the molecular ion peak [M]⁺ at m/z 163 (for ³⁵Cl) and 165 (for ³⁷Cl) with an approximate 3:1 ratio, characteristic of a monochlorinated compound. Common fragmentation pathways could involve:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom, leading to the loss of the chloromethoxycarbonyl group or a fragment of it.

Loss of the chloromethyl group: Fragmentation involving the cleavage of the O-CH₂Cl bond.

Decarboxylation: Loss of a CO₂ molecule.

Fragmentation of the pyrrolidine ring: Cleavage of the C-C bonds within the pyrrolidine ring.

| m/z | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 163/165 | [C₆H₁₀ClNO₂]⁺ | Molecular Ion |

| 119 | [C₅H₈NO₂]⁺ | Loss of CH₂Cl |

| 70 | [C₄H₈N]⁺ | Pyrrolidine fragment |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation |

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

C=O Stretching: The most prominent band in the spectrum is expected to be the carbonyl (C=O) stretching vibration of the carbamate group. This typically appears as a strong absorption in the region of 1700-1725 cm⁻¹ pressbooks.pub.

C-O Stretching: The C-O stretching vibrations of the carbamate ester group are expected to appear in the fingerprint region, typically between 1300-1000 cm⁻¹ rsc.org.

C-N Stretching: The stretching vibration of the C-N bond of the pyrrolidine ring attached to the carbonyl group would likely be observed in the 1400-1300 cm⁻¹ region.

C-H Stretching: The C-H stretching vibrations of the methylene groups in the pyrrolidine ring and the chloromethyl group are expected in the 2850-3000 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration typically gives rise to a moderate to strong absorption in the 850-550 cm⁻¹ region libretexts.org.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Carbamate) | Stretching | 1700 - 1725 | Strong |

| C-O (Ester) | Stretching | 1300 - 1000 | Medium to Strong |

| C-N | Stretching | 1400 - 1300 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |

| C-Cl | Stretching | 850 - 550 | Medium to Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and absolute stereochemistry excillum.comuq.edu.audiamond.ac.uk. While no specific crystal structure of this compound has been reported, studies on related small molecule carbamates and pyrrolidine derivatives provide insights into the expected structural features researchgate.net.

A crystal structure of this compound would reveal:

Pyrrolidine Ring Conformation: The five-membered pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation nih.govnih.gov. The specific puckering of the ring would be determined.

Carbamate Group Geometry: The planarity of the carbamate group and the orientation of the chloromethyl group relative to the pyrrolidine ring would be established.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, including any hydrogen bonding or other non-covalent interactions, would be elucidated.

Computational Chemistry for Structural and Electronic Properties

Computational chemistry offers a powerful approach to complement experimental data by providing theoretical insights into the structural and electronic properties of molecules.

Molecular modeling and geometry optimization using computational methods, such as Density Functional Theory (DFT), can be employed to predict the stable conformations (isomers) of this compound and their relative energies researchgate.net.

Conformational Analysis: The pyrrolidine ring can exist in various puckered conformations, and the rotation around the N-C(O) bond of the carbamate can lead to different rotamers. Computational studies can identify the lowest energy conformers and the energy barriers between them researchgate.net.

Geometric Parameters: Optimized geometries provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

Electronic Properties: Computational methods can also be used to calculate electronic properties such as dipole moment, molecular electrostatic potential, and frontier molecular orbital energies (HOMO and LUMO), which are important for understanding the reactivity of the molecule.

Studies on N-substituted pyrrolidines have shown that the nature of the substituent on the nitrogen atom significantly influences the conformational preference of the pyrrolidine ring researchgate.net. For this compound, the bulky and electronegative carbamate group would play a crucial role in determining the most stable conformation.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

In the comprehensive characterization of novel compounds such as this compound, computational chemistry serves as a powerful tool for predicting spectroscopic parameters. Techniques rooted in Density Functional Theory (DFT) are frequently employed to calculate nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These theoretical predictions, when compared with experimental data, provide a robust validation of the molecular structure and offer deeper insights into its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR spectra, typically using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and oxygen atoms, as well as the geometry of the pyrrolidine ring.

A hypothetical comparison between predicted and experimental chemical shifts is presented in Table 1. Discrepancies between the calculated and observed values are often minimal and can be attributed to solvent effects and the specific level of theory used in the computation. Such a comparative analysis is crucial for the unambiguous assignment of NMR signals, particularly in complex molecules.

Table 1: Comparison of Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (Pyrrolidine CH₂) | 1.85 - 2.00 | 1.88 - 2.05 |

| H (Pyrrolidine CH₂-N) | 3.40 - 3.60 | 3.45 - 3.65 |

| H (CH₂Cl) | 5.70 - 5.90 | 5.75 - 5.95 |

| C (Pyrrolidine CH₂) | 24.0 - 26.0 | 24.5 - 26.5 |

| C (Pyrrolidine CH₂-N) | 45.0 - 47.0 | 45.5 - 47.5 |

| C (C=O) | 152.0 - 154.0 | 152.5 - 154.5 |

| C (CH₂Cl) | 70.0 - 72.0 | 70.5 - 72.5 |

Note: The values presented are illustrative and based on typical ranges for similar functional groups.

Infrared (IR) Spectroscopy:

Computational frequency calculations based on DFT can predict the vibrational modes of a molecule, which correspond to the absorption bands observed in an IR spectrum. For this compound, key predicted vibrational frequencies would include the C=O stretching of the carbamate group, C-N stretching of the pyrrolidine ring, and the C-Cl stretching of the chloromethyl group.

Table 2 provides a representative comparison of predicted and experimental IR frequencies. The theoretical frequencies are often systematically scaled to correct for anharmonicity and the limitations of the computational method, leading to excellent agreement with experimental spectra.

Table 2: Comparison of Predicted and Experimental IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (pyrrolidine) | 2850 - 2980 | 2860 - 2990 |

| C=O stretch (carbamate) | 1700 - 1720 | 1705 - 1725 |

| C-N stretch | 1220 - 1250 | 1225 - 1255 |

| C-O stretch | 1100 - 1130 | 1105 - 1135 |

| C-Cl stretch | 650 - 680 | 655 - 685 |

Note: The values presented are illustrative and based on typical ranges for similar functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, which are observed as absorption maxima (λ_max) in UV-Vis spectroscopy. For this compound, the electronic transitions are expected to be primarily of the n → π* and π → π* type, associated with the carbamate chromophore. A comparison of the predicted and experimentally observed λ_max values helps in understanding the electronic structure and identifying the nature of the electronic transitions.

Analysis of Electronic Structure and Reactivity Descriptors

Computational quantum chemistry provides a powerful lens through which to examine the electronic structure and predict the reactivity of molecules. For this compound, an analysis of its frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and various reactivity descriptors derived from Conceptual DFT offers significant insights into its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the pyrrolidine nitrogen and the oxygen atoms of the carbamate group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely to be centered around the carbonyl carbon and the chloromethyl group, suggesting these are the primary sites for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower stability.

Molecular Electrostatic Potential (MEP) Map:

The MEP map is a visual representation of the charge distribution on the molecular surface. It is a valuable tool for predicting how a molecule will interact with other charged species. In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the carbonyl oxygen and the chlorine atom, indicating their susceptibility to electrophilic attack. Regions of positive electrostatic potential (colored blue) are anticipated around the hydrogen atoms and the nitrogen atom (if protonated), highlighting potential sites for nucleophilic interaction.

Reactivity Descriptors from Conceptual DFT:

Conceptual DFT provides a framework for quantifying various aspects of chemical reactivity. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated from the energies of the HOMO and LUMO. A higher value of chemical hardness indicates greater stability and lower reactivity.

Chemical Softness (S): The reciprocal of chemical hardness, representing the molecule's polarizability.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an optimal amount of electronic charge from the environment. It quantifies the electrophilic character of a molecule.

These descriptors provide a quantitative basis for understanding and predicting the chemical behavior of this compound in various chemical reactions.

Table 3: Calculated Electronic and Reactivity Descriptors for this compound

| Parameter | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 6.3 eV |

| Chemical Hardness (η) | 3.15 |

| Chemical Softness (S) | 0.32 |

| Electronegativity (χ) | 4.35 |

| Electrophilicity Index (ω) | 3.01 |

Note: The values presented are illustrative and based on typical DFT calculations for similar molecules.

This detailed computational analysis, encompassing both spectroscopic prediction and the evaluation of electronic structure and reactivity, provides a comprehensive and modern approach to the characterization of this compound.

Synthetic Applications and Building Block Utility of Chloromethyl Pyrrolidine 1 Carboxylate

Chloromethyl Pyrrolidine-1-carboxylate as a Precursor in Complex Molecule Synthesis

While specific research detailing the extensive use of this compound as a precursor in the synthesis of a wide array of complex molecules is not extensively documented in publicly available literature, the fundamental reactivity of this compound suggests its potential utility. The chloromethyl group serves as an electrophilic site, making it susceptible to nucleophilic substitution reactions. This allows for the attachment of the pyrrolidine-1-carboxylate moiety to various molecular scaffolds.

A related compound, tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate, has been cited in patent literature as an intermediate in the synthesis of pyrimidine compounds with potential anti-inflammatory properties. This suggests that N-protected chloromethyl pyrrolidine (B122466) derivatives can be valuable precursors for creating larger, more complex molecular architectures. The protecting group on the pyrrolidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is crucial for directing the reactivity of the chloromethyl group and can be removed later in the synthetic sequence to allow for further functionalization of the pyrrolidine nitrogen.

Role in the Construction of Biologically Active Compounds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The incorporation of a chloromethyl group onto this scaffold, as in this compound, creates a reactive intermediate that can be used to build a variety of biologically active molecules.

Intermediate in Advanced Pharmaceutical Synthesis

Although detailed examples for this compound are scarce, the analogous compound, tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate, is documented as an intermediate in the synthesis of pyrimidine derivatives investigated for their anti-inflammatory effects. This highlights the role of such building blocks in constructing compounds with potential therapeutic applications.

Building Block for Novel Anticancer Agents

The development of novel anticancer agents often involves the synthesis of complex molecules that can interact with specific biological targets. While direct evidence for the use of this compound in the synthesis of anticancer agents is limited, a related compound, 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride, has been noted for its potential as an antitumor agent. This suggests that the chloromethyl pyrrolidine scaffold could be a valuable component in the design of new cancer therapeutics. The reactive chloromethyl group could be used to attach the pyrrolidine moiety to a larger molecule designed to interact with a cancer-related target.

Applications in Modulating Enzyme and Receptor Activity through Covalent Interactions

Derivatization Agents for Molecular Modification in Chemical Biology

Derivatization agents are used in chemical biology to modify molecules to enhance their properties, such as detectability or biological activity. The reactive nature of the chloromethyl group in this compound makes it a potential candidate for use as a derivatization agent. It could be used to attach the pyrrolidine-1-carboxylate tag to other molecules of interest, potentially altering their solubility, cell permeability, or interaction with biological systems. However, specific applications of this compound as a derivatization agent in chemical biology are not well-documented in the available literature.

Strategies for Modifying Physicochemical Properties of Target Molecules

The incorporation of the pyrrolidine-1-carboxylate moiety into a target molecule can significantly alter its physicochemical properties, which is a critical aspect of drug design and development. The non-planar, saturated nature of the pyrrolidine ring increases the three-dimensional (3D) character and sp³-hybridization of the resulting molecule. nih.gov This increased complexity can lead to improved "druggability" by modifying key parameters such as aqueous solubility and lipophilicity. nih.gov

Below is a table illustrating how the introduction of a pyrrolidine moiety can influence key physicochemical parameters, based on a comparison with related cyclic structures.

| Property | Pyrrolidine | Cyclopentane | Pyrrole (aromatic) | Implication of Introducing Pyrrolidine Moiety |

| LogP (Lipophilicity) | Lower | Higher | Lower | Can decrease lipophilicity compared to purely carbocyclic analogues, potentially improving aqueous solubility. nih.gov |

| Aqueous Solubility | Higher | Lower | Moderate | Generally enhances aqueous solubility due to the polar amine functionality. nih.gov |

| Polar Surface Area (PSA) | Similar to Pyrrole | Low | Similar to Pyrrolidine | Contributes to polarity and hydrogen bonding capacity. nih.gov |

| 3D Shape | Puckered (non-planar) | Puckered (non-planar) | Planar | Increases molecular complexity and can lead to better binding with protein targets. nih.gov |

This table provides a generalized comparison. Actual values will vary based on the specific substitutions on each ring.

Approaches for Modifying Pharmacokinetic Profiles of Active Entities

The modification of physicochemical properties directly impacts the pharmacokinetic profile of a drug, which encompasses its absorption, distribution, metabolism, and excretion (ADME). The use of building blocks like this compound can be a strategic approach to optimize these ADME properties.

One common strategy is the development of prodrugs, which are inactive compounds that are converted into the active drug within the body. nih.govcreative-proteomics.com The pyrrolidinomethyl group, which can be introduced using this compound, can be employed to create prodrugs with improved pharmacokinetic characteristics. For instance, attaching this moiety to a parent drug can enhance its solubility or permeability, leading to better bioavailability. nih.govcreative-proteomics.com

The metabolic stability of a drug is another critical pharmacokinetic parameter. The pyrrolidine ring is generally stable to metabolic degradation, but its substituents can be designed to either resist or be susceptible to metabolism, depending on the desired outcome. The steric and electronic properties of the pyrrolidine ring and its substituents can influence how the molecule interacts with metabolic enzymes like cytochrome P450s.

The table below outlines how the introduction of a pyrrolidine-1-carboxylate moiety can be used to address common pharmacokinetic challenges.

| Pharmacokinetic Challenge | Strategy Involving Pyrrolidine-1-carboxylate Moiety | Potential Outcome |

| Poor Aqueous Solubility | Introduction of the polar pyrrolidine ring. | Enhanced solubility, potentially leading to improved oral bioavailability. nih.gov |

| Low Permeability | Use as a promoiety in a prodrug to increase lipophilicity temporarily. | Improved absorption across biological membranes. nih.govcreative-proteomics.com |

| Rapid Metabolism | The inherent stability of the pyrrolidine ring can shield other parts of the molecule from metabolic enzymes. | Increased half-life and duration of action. |

| Poor Distribution to Target Tissues | Modification of the overall polarity and lipophilicity of the molecule. | Enhanced distribution to the desired site of action. |

Chiral Building Block Applications in Asymmetric Synthesis

Chiral pyrrolidine derivatives are of paramount importance in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. mdpi.com (S)- or (R)-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate, derived from the corresponding enantiomers of proline, are valuable chiral building blocks. They allow for the introduction of a stereocenter at the 2-position of the pyrrolidine ring in a controlled manner.

These chiral building blocks can be used in a variety of transformations to create more complex chiral molecules. The reactive chloromethyl group can be displaced by a wide range of nucleophiles to attach the chiral pyrrolidine scaffold to other molecular fragments. This is a common strategy in the synthesis of chiral ligands for asymmetric catalysis and in the preparation of enantiomerically pure pharmaceutical ingredients.

A notable application is in the synthesis of 2-substituted pyrrolidines. For example, the addition of Grignard reagents to N-tert-butanesulfinyl aldimines, followed by cyclization, provides a route to enantiomerically enriched 2-substituted pyrrolidines. nih.gov While this example uses a different chiral auxiliary, it highlights the general strategy of using chiral starting materials to control the stereochemical outcome of a reaction. The use of enantiopure this compound provides a more direct way to incorporate the chiral pyrrolidine unit.

The following table summarizes some asymmetric reactions where chiral this compound can be a key starting material.

| Reaction Type | Role of Chiral Pyrrolidine Building Block | Example of Potential Product |

| Nucleophilic Substitution | The chloromethyl group is displaced by a nucleophile, transferring the chirality of the pyrrolidine to the product. | Chiral amines, ethers, and thioethers with a 2-pyrrolidinemethyl substituent. |

| Synthesis of Chiral Ligands | The pyrrolidine scaffold is incorporated into a larger molecule designed to coordinate with a metal catalyst. | Chiral phosphine or amine ligands for asymmetric hydrogenation or C-C bond formation. |

| Synthesis of Bioactive Molecules | The chiral pyrrolidine unit is a key component of the final biologically active molecule. | Enantiomerically pure enzyme inhibitors or receptor antagonists. researchgate.net |

Design and Synthesis of Novel Pyrrolidine Derivatives with Tailored Properties

This compound is a versatile starting material for the design and synthesis of novel pyrrolidine derivatives with specific, tailored properties. The reactivity of the chloromethyl group allows for a wide range of chemical modifications, enabling the creation of libraries of compounds for screening in drug discovery and other applications.

For example, in the development of anticancer agents, the pyrrolidine scaffold is a common feature in molecules designed to inhibit specific targets like kinases or protein-protein interactions. researchgate.net By starting with this compound, medicinal chemists can systematically vary the substituent attached to the methylene (B1212753) group at the 2-position, allowing for the exploration of the structure-activity relationship (SAR) and the optimization of potency and selectivity. An example is the synthesis of aminopyrrolidine derivatives that have shown potent anticancer effects by targeting biomarkers such as EGFR and Aurora A kinase. researchgate.net

The synthesis of such derivatives often involves a straightforward nucleophilic substitution of the chloride, followed by deprotection of the nitrogen and further functionalization if needed. This modular approach is highly efficient for generating a diverse set of compounds with different functionalities.

Strategic Integration in Multicomponent Reaction Sequences for Chemical Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.netnih.govnih.gov The integration of pyrrolidine-containing building blocks into MCRs can rapidly generate libraries of diverse compounds with a high degree of molecular complexity.

While this compound itself may not be a direct component in all MCRs, it can be easily converted into derivatives that are suitable for such reactions. For example, the chloromethyl group can be converted to an azidomethyl group for use in click chemistry, or to an aminomethyl group, which can then participate in MCRs like the Ugi or Passerini reactions.

The pyrrolidine ring can also be constructed through MCRs, such as the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. tandfonline.com In some cases, a molecule containing a chloromethyl group can be used to alkylate one of the components prior to the MCR, thereby incorporating the desired structural motif into the final product. tandfonline.com This strategic approach allows for the efficient generation of novel pyrrolidine-containing scaffolds for biological evaluation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Chloromethyl Pyrrolidine-1-carboxylate, and how can its purity be verified?

- Methodology : The compound is typically synthesized via Boc-protection of pyrrolidine followed by chloromethylation. For example, tert-butyl groups (e.g., tert-butyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate) are introduced under anhydrous conditions using reagents like di-tert-butyl dicarbonate . Purity verification involves analytical techniques such as HPLC (≥95% purity) and NMR (e.g., absence of peaks at δ 1.4–1.5 ppm for tert-butyl groups in deprotected intermediates) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Due to the reactivity of chlorinated compounds and potential carcinogenicity (similar to Bis(Chloromethyl) Ether ), use PPE (gloves, lab coats), work in a fume hood, and store in sealed containers at 2–8°C. Avoid contact with metals (e.g., use glass or PTFE equipment) to prevent corrosion .

Q. How can researchers characterize the structural identity of this compound?

- Methodology : Use a combination of:

- NMR : Compare H/C spectra with literature data (e.g., tert-butyl protons at δ 1.4 ppm ).

- Mass Spectrometry : Exact mass analysis (e.g., 219.1259 g/mol for CHNO) .

- X-ray Crystallography : For unambiguous confirmation (requires single crystals grown in inert solvents) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound derivatives?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity in chloromethylation steps .

- Catalysis : Employ Lewis acids like ZnCl to accelerate Boc-deprotection .

- Monitoring : Track reaction progress via TLC (R ~0.5 in 3:1 hexane:EtOAc) and optimize quenching conditions (e.g., aqueous NaHCO) .

Q. What strategies resolve contradictions in analytical data (e.g., unexpected NMR peaks or mass discrepancies)?

- Methodology :

- Cross-Validation : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to rule out side reactions .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks or HPLC-MS to identify impurities (e.g., hydrolyzed byproducts) .

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .

Q. How does the steric and electronic environment of the pyrrolidine ring influence the reactivity of this compound?

- Methodology :

- Steric Effects : Substituents at the 2-position (e.g., R-configuration in tert-butyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate) hinder nucleophilic attack, requiring elevated temperatures for reactions .

- Electronic Effects : Electron-withdrawing groups (e.g., carboxylates) increase electrophilicity at the chloromethyl group, accelerating SN2 reactions. Quantify via Hammett plots or DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.